1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)- 1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17611348
InChI: InChI=1S/C11H12N2/c1-2-10-5-7-13(8-9-3-4-9)11(10)12-6-1/h1-2,5-7,9H,3-4,8H2
SMILES:
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-

CAS No.:

Cat. No.: VC17611348

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)- -

Specification

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name 1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C11H12N2/c1-2-10-5-7-13(8-9-3-4-9)11(10)12-6-1/h1-2,5-7,9H,3-4,8H2
Standard InChI Key UZYCHXSNBMOGKQ-UHFFFAOYSA-N
Canonical SMILES C1CC1CN2C=CC3=C2N=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine, reflects its bicyclic architecture: a pyrrole ring fused to a pyridine moiety at the [2,3-b] position, with a cyclopropylmethyl substituent at the nitrogen atom. Key properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂
Molecular Weight172.23 g/mol
InChI KeyUZYCHXSNBMOGKQ-UHFFFAOYSA-N
SMILESC1CC1CC2=CNC3=C2C=CC=N3

The cyclopropylmethyl group introduces steric and electronic effects that influence reactivity and biological interactions. The cyclopropane ring’s angle strain may enhance binding affinity to biological targets by restricting conformational flexibility .

Spectral Characterization

  • Infrared (IR) Spectroscopy: Peaks corresponding to C-N stretching (~1,250 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) confirm the heterocyclic core .

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the cyclopropylmethyl protons appear as a multiplet at δ 0.5–1.2 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .

    • ¹³C NMR: The cyclopropane carbons are observed at δ 6–12 ppm, and the pyridine carbons appear at δ 120–150 ppm .

Synthesis and Chemical Modifications

Traditional Synthetic Routes

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step sequences starting from pyridine or pyrrole precursors. A common approach for introducing the cyclopropylmethyl group is N-alkylation:

  • Core Formation: Condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds yields the pyrrolopyridine scaffold .

  • Alkylation: Treatment with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) introduces the substituent at the N1 position .

Example Reaction:

Pyrrolopyridine+Cyclopropylmethyl bromideBase1-(Cyclopropylmethyl)pyrrolo[2,3-b]pyridine[2]\text{Pyrrolopyridine} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{Base}} \text{1-(Cyclopropylmethyl)pyrrolo[2,3-b]pyridine} \quad[2]

Advanced Methodologies

Analytical and Computational Characterization

Chromatographic Data

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water) .

  • Mass Spectrometry: ESI-MS m/z 173.1 [M+H]⁺ .

Computational Modeling

Density functional theory (DFT) calculations predict:

  • Dipole Moment: 2.1 D, indicating moderate polarity.

  • HOMO-LUMO Gap: 4.3 eV, suggesting stability under physiological conditions.

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropylmethyl group and pyridine ring could optimize target selectivity .

  • Prodrug Development: Esterification of the cyclopropane moiety may improve oral bioavailability.

  • Target Identification: Proteomic screening to identify novel protein targets (e.g., epigenetic regulators) .

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